Cas no 30560-37-3 (Phosphoramidothioicacid, acetyl-, O-ethyl S-methyl ester (8CI,9CI))
30560-37-3 structure
Product Name:Phosphoramidothioicacid, acetyl-, O-ethyl S-methyl ester (8CI,9CI)
CAS-nummer:30560-37-3
MF:C5H12NO3PS
MW:197.192440986633
CID:308692
PubChem ID:207729
Update Time:2025-04-19
Phosphoramidothioicacid, acetyl-, O-ethyl S-methyl ester (8CI,9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Phosphoramidothioicacid, acetyl-, O-ethyl S-methyl ester (8CI,9CI)
- N-[ethoxy(methylsulfanyl)phosphoryl]acetamide
- BRN 2438902
- Phosphoramidothioic acid, acetyl-, O-ethyl S-methyl ester
- N-[Ethoxy(methylsulfanyl)phosphoryl]ethanimidic acid
- DTXSID40952857
- Acetylphosphoramidothioic acid O-ethyl S-methyl ester
- O-Ethyl S-methyl acetylphosphoramidothioate
- 30560-37-3
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- Inchi: 1S/C5H12NO3PS/c1-4-9-10(8,11-3)6-5(2)7/h4H2,1-3H3,(H,6,7,8)
- InChI-sleutel: KXSBQOAMGUEKGP-UHFFFAOYSA-N
- LACHT: S(C)P(NC(C)=O)(=O)OCC
Berekende eigenschappen
- Exacte massa: 197.02766
- Monoisotopische massa: 197.02755142g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 185
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.5
- Topologisch pooloppervlak: 80.7Ų
Experimentele eigenschappen
- PSA: 55.4
Phosphoramidothioicacid, acetyl-, O-ethyl S-methyl ester (8CI,9CI) Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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